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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763 Get Quote

Introduction

Rhodamine 800 is a near-infrared (NIR) fluorescent dye that is increasingly utilized in

biological research and drug development.[1] Its fluorescence emission in the NIR region is

advantageous for biological applications as it minimizes interference from the autofluorescence

of cells and tissues.[1] Rhodamine 800 can be covalently attached to biomolecules such as

peptides and oligonucleotides, enabling their use as probes in a variety of applications,

including in vivo imaging, fluorescence microscopy, and fluorescence resonance energy

transfer (FRET) assays.[2][3][4] This document provides detailed protocols for the labeling of

peptides and oligonucleotides with Rhodamine 800, along with relevant quantitative data and

workflow diagrams.

Rhodamine dyes, in general, are known for their high photostability and bright fluorescence.

While Rhodamine 800 has a lower quantum yield compared to some dyes in the visible

spectrum, its NIR properties make it a valuable tool for sensitive detection in complex biological

samples.

Key Properties of Rhodamine 800
The selection of a fluorescent dye is dependent on its spectral properties and compatibility with

the experimental setup. The key spectral and physical properties of Rhodamine 800 are

summarized below.
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Property Value Solvent/Conditions Reference

Excitation Maximum

(λex)
682 nm Methanol

Emission Maximum

(λem)
704 nm, 712 nm General, Methanol

Molar Extinction

Coefficient (ε)
~240,000 cm⁻¹M⁻¹ -

Fluorescence

Quantum Yield (Φ)
0.076 - 0.114 -

Fluorescence Lifetime

(τ)
0.68 ns PBS

1.90 ns (mean) Plasma

1.86 ns (mean) Blood

Molecular Weight 495.95 g/mol -

Note: Fluorescence properties such as quantum yield and lifetime can be significantly

influenced by the local environment, including solvent polarity and binding to other molecules.

Experimental Protocols
Protocol 1: Rhodamine 800 Labeling of Peptides via
NHS Ester Chemistry
This protocol describes the labeling of peptides containing a primary amine (e.g., the N-

terminus or the side chain of a lysine residue) using a Rhodamine 800 N-hydroxysuccinimide

(NHS) ester. NHS esters are common amine-reactive chemical groups used for bioconjugation.

The reaction forms a stable amide bond between the dye and the peptide.

Materials:

Peptide with at least one primary amine group
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Rhodamine 800 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system

with a C18 column

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer

Procedure:

Peptide Preparation:

Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the

peptide has poor aqueous solubility, it can be first dissolved in a small amount of DMSO

and then diluted with the buffer.

Rhodamine 800 NHS Ester Preparation:

The NHS ester is moisture-sensitive and should be equilibrated to room temperature

before opening the vial.

Immediately before use, dissolve the Rhodamine 800 NHS ester in a small volume of

anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted

NHS ester.

Conjugation Reaction:

Add a 5- to 15-fold molar excess of the Rhodamine 800 NHS ester stock solution to the

peptide solution. The optimal ratio may need to be determined empirically.
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Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature,

protected from light.

Purification:

Quench the reaction by adding a buffer containing a primary amine (e.g., Tris) or by

proceeding directly to purification.

Purify the Rhodamine 800-labeled peptide from unreacted dye and other impurities using

RP-HPLC.

Use a gradient of Mobile Phase B to elute the labeled peptide. The increased

hydrophobicity of the dye will cause the labeled peptide to elute later than the unlabeled

peptide.

Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~680 nm

for the Rhodamine 800 dye.

Collect the fractions containing the desired product.

Characterization and Storage:

Confirm the identity of the purified product by mass spectrometry.

Determine the concentration of the labeled peptide using UV-Vis spectroscopy by

measuring the absorbance at the dye's maximum (~680 nm) and using the molar

extinction coefficient.

Lyophilize the purified, labeled peptide for long-term storage at -20°C or below, protected

from light.
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Protocol 2: Post-Synthesis Labeling of Amine-Modified
Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine

modification, typically at the 3' or 5' end. The chemistry is identical to the peptide labeling

protocol, utilizing a Rhodamine 800 NHS ester.

Materials:

Amine-modified oligonucleotide

Rhodamine 800 NHS ester

Anhydrous DMSO or DMF

Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0

Purification: Ion-pair reversed-phase HPLC (IP-RP-HPLC) or gel filtration

Desalting columns

Procedure:

Oligonucleotide Preparation:

Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of

100-500 µM.

Dye Preparation:

Prepare a fresh 10 mM stock solution of Rhodamine 800 NHS ester in anhydrous DMSO

immediately before use.

Conjugation Reaction:

Add a 20- to 50-fold molar excess of the Rhodamine 800 NHS ester solution to the

oligonucleotide solution.
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Mix well and incubate for 2-4 hours at room temperature in the dark.

Purification:

Remove unreacted dye using a desalting column (e.g., Sephadex G-25) or by ethanol

precipitation.

For higher purity, use IP-RP-HPLC. This method is effective at separating labeled

oligonucleotides from unlabeled ones and free dye.

Characterization and Storage:

Verify the final product using mass spectrometry.

Quantify the labeled oligonucleotide by measuring the absorbance at 260 nm (for the

oligonucleotide) and ~680 nm (for Rhodamine 800).

Store the purified, labeled oligonucleotide at -20°C.
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Protocol 3: Automated Synthesis of Rhodamine 800-
Labeled Oligonucleotides
Oligonucleotides can be labeled with fluorescent dyes during automated solid-phase synthesis

using phosphoramidite chemistry. This requires a Rhodamine 800 phosphoramidite reagent.

This method allows for precise, site-specific incorporation of the dye at the 5' end, 3' end (using

a modified solid support), or internally.

Note: Many rhodamine dyes are sensitive to the deprotection conditions (e.g., ammonium

hydroxide) used in standard oligonucleotide synthesis. Therefore, the Rhodamine 800
phosphoramidite must have appropriate protecting groups that are stable during synthesis but

can be removed under conditions that do not degrade the dye.

Materials:

DNA/RNA synthesizer

Rhodamine 800 phosphoramidite

Standard phosphoramidites (A, C, G, T/U) and synthesis reagents

Appropriate solid support (e.g., CPG)

Deprotection solution (e.g., ammonium hydroxide, potentially with methylamine)

Purification system (e.g., HPLC)

Procedure:

Synthesis Setup:

Install the Rhodamine 800 phosphoramidite on a port of the DNA/RNA synthesizer.

Program the desired oligonucleotide sequence, indicating the cycle at which the

Rhodamine 800 phosphoramidite should be coupled.

Automated Synthesis:
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The synthesis proceeds in a cycle of four steps for each base addition: detritylation,

coupling, capping, and oxidation.

Detritylation: Removal of the 5'-DMT protecting group from the growing chain.

Coupling: The Rhodamine 800 phosphoramidite is activated and coupled to the 5'-

hydroxyl of the oligonucleotide.

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion

mutants.

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate

triester.

The cycle repeats until the full-length oligonucleotide is synthesized.

Cleavage and Deprotection:

The synthesized oligonucleotide is cleaved from the solid support, and all protecting

groups (from the nucleobases, phosphate backbone, and the dye) are removed by

incubation in a deprotection solution.

The conditions for this step must be compatible with the stability of Rhodamine 800.

Purification:

The crude product is purified, typically by HPLC, to remove failure sequences and other

impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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